molecular formula C16H16ClNO2 B5863505 N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide

N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide

Cat. No.: B5863505
M. Wt: 289.75 g/mol
InChI Key: GGTDINWDLOJZGT-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to a benzamide structure, with an ethoxy group at the para position of the benzamide ring

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-15-9-5-13(6-10-15)16(19)18-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTDINWDLOJZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-chlorobenzyl chloride with 4-ethoxybenzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of 4-ethoxybenzylamine.

    Substitution: Formation of 4-ethoxybenzyl azide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • N-[(4-chlorophenyl)methyl]benzamide
  • N-[(4-chlorophenyl)methyl]-4-methylbenzamide

Uniqueness

N-[(4-chlorophenyl)methyl]-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds.

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